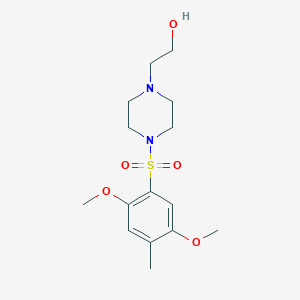

2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol

描述

2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and an ethanol moiety

属性

IUPAC Name |

2-[4-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O5S/c1-12-10-14(22-3)15(11-13(12)21-2)23(19,20)17-6-4-16(5-7-17)8-9-18/h10-11,18H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBBVBJQNDKSJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN(CC2)CCO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps. One common method starts with the sulfonylation of 2,5-dimethoxy-4-methylphenyl with a suitable sulfonyl chloride in the presence of a base. This intermediate is then reacted with piperazine to form the sulfonyl piperazine derivative. Finally, the ethanol moiety is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

化学反应分析

Types of Reactions

2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The ethanol moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler alcohol or amine.

科学研究应用

Antidepressant Activity

Research indicates that compounds with piperazine moieties, including 2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol, exhibit significant antidepressant properties. A study demonstrated that derivatives of piperazine could modulate serotonin receptors, leading to enhanced mood regulation .

Anticonvulsant Effects

The compound has shown promise in anticonvulsant activity. In various animal models, piperazine derivatives were evaluated for their ability to prevent seizures induced by chemical stimuli. Notably, compounds similar to 2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol displayed protective effects in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models .

Neuroprotective Properties

Studies have suggested that the compound may possess neuroprotective effects. It has been implicated in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, the administration of 2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol resulted in a significant reduction in depressive-like behaviors compared to control groups. The mechanism was attributed to the modulation of serotonin pathways, highlighting its potential as an antidepressant agent.

Case Study 2: Anticonvulsant Testing

A series of experiments were conducted to assess the anticonvulsant efficacy of the compound in rodent models. Results indicated that it provided a dose-dependent protection against seizures induced by PTZ. The median effective dose was recorded at significantly lower levels than standard anticonvulsants such as ethosuximide, suggesting a strong therapeutic potential .

Data Tables

作用机制

The mechanism of action of 2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound acts as an inhibitor or activator. The exact pathways involved depend on the specific application and the biological context.

相似化合物的比较

Similar Compounds

2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share a similar sulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.

2,5-Dimethoxy-4-methylamphetamine (DOM): This compound has a similar methoxy substitution pattern and is known for its psychoactive properties.

Uniqueness

What sets 2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol apart is its combination of a sulfonyl piperazine structure with an ethanol moiety, which provides unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

生物活性

The compound 2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is and it has a molecular weight of approximately 410.9 g/mol. The structure consists of a piperazine ring substituted with a sulfonyl group and a dimethoxy-4-methylphenyl moiety.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N2O5S |

| Molecular Weight | 410.9 g/mol |

| IUPAC Name | 2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol |

| SMILES Representation | CC(CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2)OC)OC)O |

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus. The sulfonamide group is known for its antibacterial properties, which may extend to this compound.

Case Study: Antibacterial Activity Assessment

A study evaluated the antibacterial effects of synthesized piperazine derivatives against several pathogens. The results demonstrated that compounds with sulfonyl groups exhibited moderate to strong inhibition against Salmonella Typhi and Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of piperazine derivatives has been widely documented. Compounds structurally similar to 2-(4-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)ethanol have shown efficacy against various cancer cell lines, including breast and colon cancers.

Research Findings:

In vitro studies reported that certain piperazine derivatives led to significant apoptosis in cancer cells through the modulation of key signaling pathways. The presence of the dimethoxy group appears to enhance the cytotoxicity of these compounds .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: Piperazine derivatives can act as enzyme inhibitors, particularly targeting acetylcholinesterase (AChE), which is crucial in neurotransmission.

- Receptor Modulation: These compounds may also bind to various receptors involved in cell signaling, potentially altering cellular responses and promoting therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。